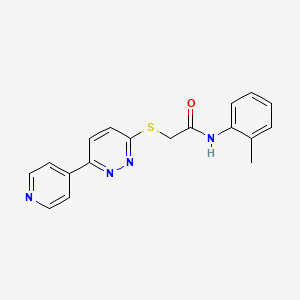

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety connected via a thioether linkage to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyridazinyl intermediate: This can be achieved by reacting 4-chloropyridazine with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

Thioether formation: The pyridazinyl intermediate is then reacted with an appropriate thiol, such as o-tolylthiol, under basic conditions to form the thioether linkage.

Acetamide formation: Finally, the thioether intermediate is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Anticancer Activity

- Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazin and pyrazole have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A study indicated that certain pyridazine derivatives could effectively inhibit tubulin polymerization, a crucial process for cancer cell division .

-

Anti-inflammatory Properties

- The compound is being investigated for its potential as an anti-inflammatory agent. Inflammation plays a critical role in numerous diseases, including cancer and cardiovascular disorders. Compounds designed to target inflammatory pathways, such as COX-II inhibitors, have shown promise in preclinical studies .

-

Quorum Sensing Inhibition

- Recent studies have identified compounds that disrupt quorum sensing in bacteria, which is vital for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa. The structure of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide suggests it may interact with bacterial signaling pathways, potentially serving as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Potential

A specific derivative of pyridazine was synthesized and tested against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating its potential as an effective anticancer agent. The mechanism involved the inhibition of tubulin assembly, which is crucial for mitosis in cancer cells.

Case Study 2: Anti-inflammatory Activity

In a study focused on COX-II inhibition, a series of compounds were synthesized based on the structure of this compound. Among them, one compound showed an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a novel approach to managing inflammation without the typical side effects associated with NSAIDs .

Wirkmechanismus

The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(phenyl)acetamide

- 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its m-tolyl and phenyl analogs.

Biologische Aktivität

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide, with CAS number 1209879-78-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₄N₄OS₂

- Molecular Weight : 342.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether linkage and the pyridazine moiety are critical for its activity. The compound may exert its effects by:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular pathways, which may lead to anti-cancer or anti-inflammatory effects.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation. For example, compounds containing pyridazine moieties have shown promising results in inhibiting tumor growth in various cancer types .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound includes several key studies:

- Synthesis and Evaluation : A study synthesized a series of related compounds and evaluated their biological activities. The findings indicated that modifications in the pyridazine structure significantly impacted their potency against cancer cell lines .

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited the growth of human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901) effectively .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could interfere with cellular signaling pathways, leading to apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .

Data Table: Biological Activity Overview

| Activity Type | Assessed Compounds | Key Findings |

|---|---|---|

| Antiviral | N-Heterocycles | Effective against HCV and influenza viruses |

| Anticancer | Pyridazine derivatives | Induced apoptosis in pancreatic and gastric cancer cells |

| Enzyme Inhibition | Various derivatives | Inhibited key enzymes linked to cell proliferation |

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-13-4-2-3-5-15(13)20-17(23)12-24-18-7-6-16(21-22-18)14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAOSEMHBGGAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.